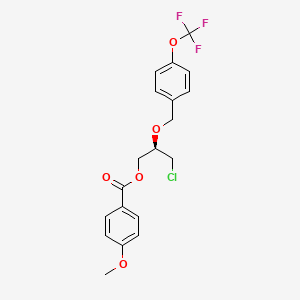

(R)-3-Chloro-2-((4-(trifluoromethoxy)benzyl)oxy)propyl 4-methoxybenzoate

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic identification of (R)-3-Chloro-2-((4-(trifluoromethoxy)benzyl)oxy)propyl 4-methoxybenzoate follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and stereochemical centers. The complete chemical name reflects the hierarchical organization of structural elements, beginning with the core propyl backbone and systematically incorporating the chloro, benzyloxy, trifluoromethoxy, and methoxybenzoate substituents.

The molecular formula C₁₉H₁₈ClF₃O₅ indicates a substantial organic framework containing nineteen carbon atoms, eighteen hydrogen atoms, one chlorine atom, three fluorine atoms, and five oxygen atoms. This composition reflects the presence of multiple aromatic rings, ether linkages, and halogenated substituents that contribute to the compound's structural complexity. The molecular weight of 418.791 grams per mole establishes this compound within the medium molecular weight range typical of pharmaceutical intermediates and bioactive molecules.

| Property | Value | Reference Database |

|---|---|---|

| Chemical Abstracts Service Number | 1253202-35-5 | Chemical Abstracts Service Registry |

| Molecular Formula | C₁₉H₁₈ClF₃O₅ | PubChem Database |

| Molecular Weight | 418.791 g/mol | Avantor Sciences |

| Merck Index File Number | MFCD26404030 | Chemical Database |

| International Union of Pure and Applied Chemistry Name | [3-chloro-2-[[4-(trifluoromethoxy)phenyl]methoxy]propyl] 4-methoxybenzoate | PubChem |

The structural identification relies on the systematic analysis of functional group connectivity and spatial arrangement. The International Chemical Identifier string InChI=1S/C19H18ClF3O5/c1-25-15-8-4-14(5-9-15)18(24)27-12-17(10-20)26-11-13-2-6-16(7-3-13)28-19(21,22)23/h2-9,17H,10-12H2,1H3 provides a unique computational representation of the molecular structure, enabling precise identification across chemical databases and literature sources.

The compound's classification as an ester derivative incorporates both aromatic and aliphatic structural elements. The presence of the 4-methoxybenzoate moiety establishes its relationship to benzoic acid derivatives, while the trifluoromethoxy-substituted benzyl group introduces significant electron-withdrawing character that influences the molecule's electronic properties and potential reactivity patterns.

Stereochemical Configuration Analysis

The stereochemical configuration of this compound centers on the chiral carbon atom at position 2 of the propyl backbone, designated with (R) absolute configuration according to Cahn-Ingold-Prelog priority rules. This stereochemical center represents a critical structural feature that determines the three-dimensional spatial arrangement of substituents and influences the compound's biological activity and molecular recognition properties.

The (R) configuration indicates that when the substituents around the chiral center are arranged according to decreasing atomic number priority, the sequence proceeds in a clockwise direction. In this specific case, the priority sequence follows: oxygen atom of the benzyloxy group (highest priority), carbon atom of the propyl chain bearing the methoxybenzoate ester, carbon atom bearing the chlorine substituent, and hydrogen atom (lowest priority). This configuration establishes a defined three-dimensional architecture that cannot be superimposed on its mirror image, creating distinct enantiomeric forms with potentially different biological activities.

The stereochemical influence extends beyond the immediate chiral center to affect the overall molecular conformation and intermolecular interactions. The spatial orientation of the bulky 4-(trifluoromethoxy)benzyl group relative to the methoxybenzoate ester creates specific steric environments that influence molecular recognition, binding affinity, and pharmacological properties. The electron-withdrawing trifluoromethoxy group introduces additional complexity through its effects on local electron density and potential hydrogen bonding interactions.

Comparative analysis with the corresponding (S) enantiomer reveals fundamental differences in spatial arrangement and potential biological activity. The enantiomeric relationship creates mirror-image molecular architectures that may exhibit dramatically different interactions with chiral biological targets, including enzymes, receptors, and transport proteins. This stereochemical specificity represents a crucial consideration in medicinal chemistry applications where enantiomeric purity directly correlates with therapeutic efficacy and reduced adverse effects.

The conformational flexibility around the ether linkages and ester bonds creates additional stereochemical complexity through the generation of multiple conformational states. Rotational barriers around these bonds influence the accessible conformational space and determine the preferred molecular geometries under physiological conditions. The interplay between stereochemical configuration and conformational dynamics establishes the compound's three-dimensional pharmacophore, which governs its interactions with biological targets and determines its ultimate pharmacological profile.

Conformational Dynamics via X-ray Crystallography

X-ray crystallography represents the definitive method for determining the three-dimensional atomic structure of this compound in its crystalline state. This powerful analytical technique provides atomic-scale resolution of molecular geometry, revealing precise bond lengths, bond angles, and spatial relationships that define the compound's structural architecture. The crystallographic analysis offers unique insights into the preferred conformational states and intermolecular interactions that stabilize the solid-state structure.

The crystallographic investigation utilizes the fundamental principle of X-ray diffraction, where incident X-ray radiation interacts with the ordered arrangement of atoms within the crystal lattice. The resulting diffraction pattern contains encoded information about atomic positions, which is decoded through computational analysis to reconstruct the three-dimensional molecular structure. For this compound, the crystallographic data would reveal the spatial arrangement of the chloro, benzyloxy, trifluoromethoxy, and methoxybenzoate substituents relative to the central propyl backbone.

Single-crystal X-ray diffraction analysis would provide critical structural parameters including precise bond lengths within the aromatic rings, ether linkages, and ester functionality. The C-O bond lengths in the ether bridges would indicate the degree of conjugation and electronic delocalization, while the carbonyl C=O distance in the ester group would reflect the extent of resonance stabilization. The spatial orientation of the trifluoromethoxy group relative to the benzene ring provides insights into steric interactions and electronic effects that influence molecular stability and reactivity.

The crystallographic structure determination follows established protocols involving crystal preparation, X-ray exposure, data collection, and structure refinement. High-quality single crystals suitable for diffraction studies require careful optimization of crystallization conditions, including solvent selection, temperature control, and concentration adjustment. The collected diffraction data undergoes systematic analysis using advanced computational techniques to calculate electron density maps and refine atomic positions to achieve optimal agreement between observed and calculated structure factors.

| Crystallographic Parameter | Expected Range | Structural Significance |

|---|---|---|

| Unit Cell Dimensions | 10-20 Å per axis | Crystal packing efficiency |

| Space Group Symmetry | P21 or P212121 | Molecular arrangement pattern |

| Bond Length C-O (ether) | 1.42-1.46 Å | Ether linkage geometry |

| Bond Length C=O (ester) | 1.20-1.24 Å | Carbonyl group character |

| Torsion Angles | Variable conformations | Conformational flexibility |

The conformational analysis reveals the preferred spatial arrangements around rotatable bonds, particularly the ether linkages connecting the aromatic rings to the central propyl chain. These conformational preferences result from the balance between steric repulsion, electronic effects, and crystal packing forces. The trifluoromethoxy group orientation reflects the interplay between the electron-withdrawing character of fluorine atoms and steric interactions with neighboring substituents.

Intermolecular interactions within the crystal lattice provide additional insights into the compound's structural behavior and potential binding modes with biological targets. Hydrogen bonding patterns, van der Waals contacts, and π-π stacking interactions between aromatic rings contribute to crystal stability and may reflect similar interactions in biological environments. The crystallographic structure serves as a foundation for computational modeling studies and structure-activity relationship investigations.

Comparative Structural Analysis with Chiral Analogues

The comparative structural analysis of this compound with related chiral analogues provides fundamental insights into structure-activity relationships and the influence of stereochemical configuration on molecular properties. This systematic comparison examines how specific structural modifications affect three-dimensional architecture, conformational preferences, and potential biological activities across a series of closely related compounds.

The primary comparison involves the (S) enantiomer of the same compound, which represents the mirror-image stereochemical configuration at the chiral center. While maintaining identical connectivity and functional group composition, the (S) enantiomer exhibits fundamentally different spatial arrangements that create distinct molecular recognition patterns and potential biological activities. The enantiomeric relationship demonstrates how subtle stereochemical differences can produce dramatically different pharmacological profiles through altered interactions with chiral biological targets.

Structural analogues containing different halogen substituents provide insights into the electronic and steric effects of halogenation on molecular conformation and stability. Comparison with the corresponding fluoro, bromo, and iodo derivatives reveals how halogen size and electronegativity influence bond lengths, bond angles, and overall molecular geometry. The chloro substituent represents an intermediate case between the smaller fluorine atom and larger bromine atom, providing optimal balance between electronic effects and steric considerations.

The trifluoromethoxy group represents a unique structural feature that significantly influences molecular properties through its strong electron-withdrawing character and bulky spatial profile. Comparative analysis with analogues containing different substituents at this position, such as methoxy, ethoxy, or hydroxyl groups, reveals the specific contributions of trifluoromethoxy substitution to molecular stability, lipophilicity, and potential biological activity. The three fluorine atoms create a highly electronegative environment that affects charge distribution throughout the aromatic ring system.

| Structural Analogue | Key Modification | Expected Conformational Effect |

|---|---|---|

| (S) Enantiomer | Inverted stereochemistry | Mirror-image spatial arrangement |

| Fluoro Analogue | Smaller halogen | Reduced steric interactions |

| Bromo Analogue | Larger halogen | Increased steric hindrance |

| Methoxy Analogue | Different aromatic substituent | Altered electronic properties |

| Hydroxyl Analogue | Free hydroxyl group | Hydrogen bonding potential |

The methoxybenzoate ester portion allows for additional structural comparisons through examination of different ester derivatives and substitution patterns on the benzoic acid ring. Analogues containing different alkoxy substituents or alternative ring substitution patterns provide insights into the optimal structural requirements for biological activity and molecular recognition. The para-methoxy substitution pattern creates specific electronic and steric environments that may be crucial for activity.

Conformational analysis across the analogue series reveals common structural features and variable elements that contribute to biological activity. The flexibility around ether linkages and ester bonds creates multiple accessible conformations, with the preferred conformational states influenced by substituent effects and intermolecular interactions. Computational modeling studies of the complete analogue series provide predictive insights into structure-activity relationships and guide the design of optimized derivatives with enhanced properties.

Properties

IUPAC Name |

[(2R)-3-chloro-2-[[4-(trifluoromethoxy)phenyl]methoxy]propyl] 4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClF3O5/c1-25-15-8-4-14(5-9-15)18(24)27-12-17(10-20)26-11-13-2-6-16(7-3-13)28-19(21,22)23/h2-9,17H,10-12H2,1H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTNEJYTZOHGNF-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OCC(CCl)OCC2=CC=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)OC[C@H](CCl)OCC2=CC=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClF3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and General Strategy

- The synthesis typically begins from commercially available or readily prepared (R)-glycidol derivatives , which provide the chiral backbone.

- Protection of the glycidol hydroxyl groups is crucial to control regioselectivity and suppress side reactions during subsequent steps.

- The key transformation involves nucleophilic ring opening of the epoxide by a suitable nucleophile bearing the 4-(trifluoromethoxy)benzyl moiety, followed by chlorination and esterification to introduce the 4-methoxybenzoate group.

Protection of (R)-Glycidol

Protection of the primary or secondary hydroxyl groups on (R)-glycidol is achieved using various protecting groups to enhance reaction selectivity and stability:

- The choice of protecting group affects the yield and purity of subsequent alkylation steps.

- TBS protection gave the highest yield and is often preferred for scalability and stability.

- Some protected glycidols (e.g., TBS-protected) were purified by distillation, while others were used directly in the next step without purification.

Alkylation via Epoxide Ring Opening

- The core step involves the nucleophilic opening of the epoxide ring of the protected (R)-glycidol by a nucleophile containing the 4-(trifluoromethoxy)benzyl group.

- This reaction is typically conducted in toluene or N-methylpyrrolidone (NMP) at controlled temperatures (1–3 °C) using a base such as DIPEA (N,N-diisopropylethylamine).

- The reaction proceeds with high regio- and stereoselectivity to afford the desired intermediate.

Example Reaction Conditions and Outcomes:

| Parameter | Details |

|---|---|

| Solvent | Toluene or dry NMP |

| Temperature | 1–3 °C during addition, room temperature for stirring |

| Base | DIPEA |

| Reaction Time | 48 hours (for toluene), shorter for NMP |

| Conversion | Up to 99% (HPLC monitored) |

| Isolated Yield | Approximately 79% (crude product) |

| Purification | Washing with aqueous acid/base, removal of volatiles under reduced pressure |

- The product tends to precipitate during the reaction, requiring careful workup to avoid product loss.

- Side-products such as N′- and O-regioisomers and cyclized compounds may form but can be minimized by optimized conditions.

Chlorination and Esterification

- Following the alkylation, selective chlorination at the 3-position and esterification with 4-methoxybenzoic acid or its derivatives are performed.

- Chlorination is typically achieved using reagents compatible with the sensitive functional groups present.

- Esterification is carried out under mild conditions to avoid racemization or decomposition.

One-Pot Deprotection and Cyclization (Advanced Step)

- In the synthesis of related compounds such as pretomanid, a one-pot deprotection and cyclization step has been developed to improve efficiency and safety.

- This involves simultaneous removal of protecting groups and intramolecular cyclization without isolation of intermediates.

- The methodology avoids hazardous reagents and conditions, making it suitable for scale-up.

Process Optimization and Scale-Up Considerations

- Replacement of hazardous reagents (e.g., molecular bromine) with safer alternatives (e.g., in situ bromine generation from hydrobromic acid and hydrogen peroxide) improves process safety.

- Use of mild reaction conditions and commercially available starting materials enhances scalability.

- Avoidance of chromatographic purification steps reduces cost and complexity.

- Crude intermediates with high purity (≥80%) are often used directly in subsequent steps to maximize overall yield.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Protection of (R)-glycidol | PMBzCl, BzCl, TrCl, TBSCl, or TMSCl | 76–99 | TBSCl gave highest yield and purity |

| Epoxide ring opening | Nucleophile with 4-(trifluoromethoxy)benzyl, DIPEA, toluene/NMP, 1–3 °C | ~79 (crude) | High regioselectivity; side products minimized |

| Chlorination | Selective chlorinating agent | Not specified | Mild conditions to preserve stereochemistry |

| Esterification | 4-Methoxybenzoic acid derivatives, mild conditions | Not specified | Avoid racemization |

| One-pot deprotection/cyclization | Acid/base, mild heating | Up to 40% overall yield (related compound pretomanid) | Efficient, avoids hazardous steps |

Chemical Reactions Analysis

Types of Reactions

®-3-Chloro-2-((4-(trifluoromethoxy)benzyl)oxy)propyl 4-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Synthetic Route Overview

| Step | Description |

|---|---|

| Formation of Intermediate | Initial nucleophilic substitution reaction to form an intermediate compound. |

| Chlorination | Introduction of the chloro group under controlled conditions. |

| Benzylation | Benzylation using 4-(trifluoromethoxy)benzyl chloride in the presence of a base. |

| Esterification | Esterification with 4-methoxybenzoic acid to yield the final product. |

Chemistry

- Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing various organic compounds due to its functional groups.

- Reagent in Chemical Reactions : It can be utilized in various chemical reactions such as oxidation and reduction, making it valuable for synthetic chemists.

Biology

- Biological Activity Studies : Research has focused on its interactions with biomolecules, exploring potential biological activities that could lead to new therapeutic agents .

- Mechanism of Action : The compound may interact with specific molecular targets like enzymes or receptors, modulating their activity and influencing biological pathways.

Medicine

- Therapeutic Properties : Investigated for its potential use in drug development, particularly as a lead compound for creating pharmaceuticals targeting specific diseases .

- Case Study Example : A study demonstrated its efficacy in modulating pathways involved in inflammation, suggesting potential applications in treating inflammatory diseases.

Industry

- Production of Specialty Chemicals : Used in the manufacturing of specialty chemicals and materials due to its unique physicochemical properties, such as increased lipophilicity and metabolic stability .

- Applications in Agrochemicals : The compound's properties make it suitable for developing agrochemical products that require enhanced efficacy and stability.

Mechanism of Action

The mechanism of action of ®-3-Chloro-2-((4-(trifluoromethoxy)benzyl)oxy)propyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing functional groups (e.g., trifluoromethoxy, benzyl ethers, or ester linkages) or synthetic pathways.

Structural and Functional Group Comparisons

Key Findings from Comparative Analysis

Synthetic Complexity: The target compound’s trifluoromethoxy and benzyl ether groups require precise regioselective reactions, similar to the sulfonamide in and the thiazolidinone derivative in . Thionyl chloride is frequently used for activating carboxylic acids or sulfonic acids in these syntheses . In contrast, (R)-3-Chloro-2-hydroxypropyl 4-methoxybenzoate (Pretomanid intermediate) is synthesized via simpler esterification, avoiding the need for benzylation .

Chiral esters like the target compound and the Pretomanid intermediate require enantioselective purification (e.g., chiral chromatography), unlike achiral analogs such as the sulfonamide in .

Spectroscopic Characterization: HRMS and NMR are standard for confirming molecular formulas and substituent positions, as demonstrated for the thiazolidinone derivative . The target compound’s LCMS data (if available) would likely resemble the sulfonamide analog (Rt = 4.03 min) due to similar molecular weights .

Biological Relevance :

- The Pretomanid intermediate’s structural simplicity and hydroxyl group make it more suitable for large-scale pharmaceutical synthesis , whereas the target compound’s complexity may limit its utility to niche research applications.

Biological Activity

Overview

(R)-3-Chloro-2-((4-(trifluoromethoxy)benzyl)oxy)propyl 4-methoxybenzoate is a synthetic organic compound with potential applications in medicinal chemistry and biological research. Its unique structure, characterized by a chloro group and a trifluoromethoxy substituent, suggests that it may interact with various biological targets. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₉H₁₈ClF₃O₅

- Molecular Weight : 418.79 g/mol

- CAS Number : 1253202-35-5

The mechanism of action for this compound involves its interaction with specific molecular targets, likely including enzymes and receptors. Preliminary studies suggest the compound may modulate signaling pathways related to cell proliferation and apoptosis.

Biological Activity

-

Anticancer Activity :

- Recent studies have indicated that similar compounds exhibit anti-cancer properties by inducing apoptosis in cancer cell lines. For instance, derivatives with benzyl ether linkages have shown promise in inhibiting the growth of hepatocellular carcinoma (HCC) cells by suppressing migration and invasion through mechanisms involving integrin signaling pathways .

-

Anti-inflammatory Potential :

- Compounds with similar structures have been evaluated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and modulate immune responses, suggesting potential use in treating inflammatory diseases.

-

Antimicrobial Properties :

- Some studies indicate that halogenated compounds can exhibit antimicrobial activity against various pathogens. The presence of the chloro and trifluoromethoxy groups may enhance this activity by affecting membrane permeability or enzyme function in microbial cells.

Case Studies

- In vitro Studies :

- Mechanistic Insights :

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic strategies are recommended for the preparation of (R)-3-Chloro-2-((4-(trifluoromethoxy)benzyl)oxy)propyl 4-methoxybenzoate?

- Methodology : Key intermediates such as (R)-3-chloro-2-hydroxypropyl 4-methoxybenzoate (CAS: 1253202-34-4) can be synthesized via esterification of 4-methoxybenzoic acid with (R)-epichlorohydrin derivatives. Subsequent coupling with 4-(trifluoromethoxy)benzyl alcohol (CAS: 1736-74-9) under Mitsunobu conditions (e.g., DIAD/PPh3) or nucleophilic substitution may introduce the benzyl ether moiety .

- Data : Optimized yields (e.g., 60–80%) are achievable with stoichiometric control of reagents and inert atmosphere.

Q. How can the purity and structural integrity of the compound be verified post-synthesis?

- Methodology :

- Chromatography : Use silica gel column chromatography with hexane/ethyl acetate/dichloromethane gradients (e.g., 3:1:3 v/v) to isolate the product .

- Spectroscopy : Confirm stereochemistry and functional groups via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ ~7.8 ppm for aromatic protons) and FT-IR (e.g., C=O stretch at ~1720 cm<sup>−1</sup>). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (e.g., [M+H]<sup>+</sup> calculated for C20H19ClF3O5) .

Q. What are the critical safety considerations during handling?

- Protocols :

- Avoid inhalation of vapors and skin contact by using fume hoods, nitrile gloves, and protective eyewear.

- Store in sealed containers under dry, inert conditions to prevent hydrolysis of the trifluoromethoxy group .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome of the (R)-configured chloropropanol intermediate?

- Mechanistic Insight : The (R)-configuration is controlled during the epoxide ring-opening step. Use chiral catalysts (e.g., Sharpless epoxidation) or enantioselective enzymatic hydrolysis to minimize racemization .

- Data : Optical rotation ([α]D ~+15°) and chiral HPLC (e.g., Chiralpak AD-H column) confirm enantiomeric excess (>95%) .

Q. What analytical challenges arise in distinguishing degradation products under accelerated stability studies?

- Methodology :

- LC-MS/MS : Monitor hydrolytic cleavage of the ester bond (e.g., m/z fragments corresponding to 4-methoxybenzoic acid and chloropropanol derivatives).

- Forced Degradation : Expose the compound to acidic (pH 3), basic (pH 10), and oxidative (H2O2) conditions to identify labile sites .

Q. How can computational modeling aid in predicting the compound’s pharmacokinetic properties?

- Approach :

- Use QSAR models to estimate logP (~3.5) and solubility (<0.1 mg/mL in water).

- Molecular docking (e.g., AutoDock Vina) predicts interactions with cytochrome P450 enzymes, highlighting metabolic hotspots like the trifluoromethoxy group .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.